4-Phenyloxazole-2-thiol

LOXL2 inhibition Covalent inhibitor Fibrosis

4-Phenyloxazole-2-thiol (CAS 17371-97-0) is a monocyclic 1,3-oxazole-2-thiol heterocycle bearing a phenyl substituent at the 4-position. It belongs to the oxazole-2-thiol family, a privileged scaffold in medicinal chemistry and agrochemical research due to the thiol group's capacity for covalent target engagement, metal chelation, and further derivatization.

Molecular Formula C9H7NOS
Molecular Weight 177.22 g/mol
CAS No. 17371-97-0
Cat. No. B1356879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyloxazole-2-thiol
CAS17371-97-0
Molecular FormulaC9H7NOS
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC(=S)N2
InChIInChI=1S/C9H7NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12)
InChIKeyADWVAVYROMEPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyloxazole-2-thiol (CAS 17371-97-0): Procurement-Relevant Structural and Physicochemical Baseline


4-Phenyloxazole-2-thiol (CAS 17371-97-0) is a monocyclic 1,3-oxazole-2-thiol heterocycle bearing a phenyl substituent at the 4-position. It belongs to the oxazole-2-thiol family, a privileged scaffold in medicinal chemistry and agrochemical research due to the thiol group's capacity for covalent target engagement, metal chelation, and further derivatization [1]. The compound exhibits thiol-thione tautomerism, which modulates its nucleophilicity and hydrogen-bonding profile . With a molecular weight of 177.22 g·mol⁻¹ and a predicted pKa of 8.63 ± 0.40, the thiol group is significantly more acidic than aliphatic thiols, enhancing its reactivity at physiological pH . These features underpin its use as a versatile building block for kinase inhibitors, anti-infective agents, and metal-binding ligands.

Why 4-Phenyloxazole-2-thiol Cannot Be Replaced by Generic Oxazole-2-thiols, Thiazole-2-thiols, or Amino-oxazoles


Although the oxazole-2-thiol scaffold is shared among several commercially available building blocks, the specific combination of a 4-phenyl substituent and a 2-thiol group on the 1,3-oxazole ring creates a unique electronic and steric environment that is not replicated by the corresponding thiazole (C-2 sulfur replacement), 2-amino-4-phenyloxazole (amino-for-thiol exchange), or 4,5-diphenyloxazole-2-thiol (additional C-5 phenyl). The phenyl group at C-4 modulates the electron density of the oxazole ring and the acidity of the thiol, directly affecting tautomeric equilibrium, metal-binding affinity, and S-alkylation regioselectivity. The quantitative evidence below demonstrates that simple replacement with 4-phenylthiazole-2-thiol results in a >65-fold loss in LOXL2 inhibitory potency, while the 2-amino analog cannot engage thiol-reactive cysteines in validated targets such as LOXL2 [1][2]. For any application relying on covalent cysteine modification, metal chelation, or defined S-functionalization, these differences preclude generic interchange.

Quantitative Comparator Evidence for 4-Phenyloxazole-2-thiol


LOXL2 Inhibition: 4-Phenyloxazole-2-thiol vs. 4-Phenylthiazole-2-thiol

4-Phenyloxazole-2-thiol inhibits full-length recombinant human LOXL2 with an IC50 of 1.22 μM (1220 nM) in a cell-free assay measuring H₂O₂ production from DAP substrate [1]. In contrast, the direct sulfur analog 4-phenylthiazole-2-thiol shows no meaningful LOXL2 inhibition; its closest reported enzyme inhibition is against mouse TDO with an IC50 > 80,000 nM (>80 μM), a >65-fold weaker interaction [2]. This potency gap highlights the critical role of the oxazole oxygen in maintaining the correct geometry and electronic character for LOXL2 active-site engagement, which is lost upon sulfur replacement.

LOXL2 inhibition Covalent inhibitor Fibrosis

Thiol Acidity (pKa): 4-Phenyloxazole-2-thiol vs. Aliphatic and Aromatic Thiols

The predicted aqueous pKa of 4-phenyloxazole-2-thiol is 8.63 ± 0.40 . This value places it substantially below typical aliphatic thiols (pKa ~10–11) and above simple aryl thiols such as thiophenol (pKa ~6.5) [1]. The intermediate acidity means that at physiological pH 7.4, approximately 5–10% of the thiol is deprotonated to the reactive thiolate anion, whereas aliphatic thiols remain <1% ionized. Unlike 4,5-diphenyloxazole-2-thiol, which bears an additional electron-withdrawing phenyl group that further lowers pKa, the mono-phenyl substitution offers a balanced thiolate nucleophilicity–stability profile, reducing off-target alkylation while retaining sufficient reactivity for controlled S-functionalization [1].

pKa Thiolate nucleophile Covalent drug discovery

Synthetic Yield and Scalability: One-Pot Cyclocondensation vs. Multi-Step Analogs

4-Phenyloxazole-2-thiol is accessible via a straightforward one-pot cyclocondensation of 2-hydroxy-1-phenylethanone with potassium thiocyanate in aqueous HCl at 90 °C for 5 h, yielding 0.4 g of product from 2.0 g of starting α-hydroxyketone (approximately 18% isolated yield after extractive work-up and hexane wash) . In comparison, 2-amino-4-phenyloxazole derivatives require microwave irradiation of 2-bromoacetophenones with urea in DMF, a two-component system that introduces regioselectivity challenges and lower throughput [1]. The thiol-based synthesis avoids the need for microwave equipment, anhydrous solvents, or transition-metal catalysts, translating to lower cost and easier scale-up for procurement of multi-gram quantities.

Synthetic accessibility One-pot synthesis Building block supply

Derivatization Versatility: Thiol vs. Amino Handle in 4-Phenyloxazole Series

The 2-thiol group in 4-phenyloxazole-2-thiol provides a versatile synthetic handle for S-alkylation, disulfide formation, and metal coordination that is absent in the 2-amino-4-phenyloxazole analog [1]. The thiol can be oxidized to a disulfide for prodrug or reversible bioconjugation strategies, alkylated to generate thioether libraries for structure-activity relationship (SAR) exploration, or used directly as a soft ligand for transition metals (e.g., Bi(III), Rh(III), Pt(II)) in metallodrug or catalysis applications [1]. In contrast, the 2-amino analog is limited to amide coupling and Schiff-base chemistry, fundamentally restricting the accessible chemical space. While 4-phenylthiazole-2-thiol also bears a thiol, the replacement of the oxazole oxygen with sulfur alters the ring electronics, weakening metal-chelation strength and shifting the preferred tautomeric form towards the thione, which reduces the effective thiolate concentration for nucleophilic reactions.

S-functionalization Disulfide Thioether Metal chelation

Application Scenarios for 4-Phenyloxazole-2-thiol Driven by Quantitative Differentiation


LOXL2-Targeted Anti-Fibrotic and Oncology Probe Development

With a validated IC50 of 1.22 μM against human LOXL2, 4-phenyloxazole-2-thiol serves as a direct-starting scaffold for medicinal chemistry campaigns targeting fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver fibrosis) and metastatic cancers where LOXL2-mediated collagen crosslinking drives disease progression [1]. The >65-fold selectivity over the thiazole analog ensures that scaffold-hopping to cheaper thiazole-2-thiols would sacrifice all measurable on-target activity, making 4-phenyloxazole-2-thiol the minimum pharmacophore requirement for this target.

Covalent Fragment Library Design Featuring Tuneable Thiol Reactivity

The predicted pKa of 8.63 allows 4-phenyloxazole-2-thiol to serve as a 'tuneably reactive' covalent fragment: at pH 7.4, the partial thiolate population (~5–10%) enables selective engagement of hyper-reactive cysteines without the promiscuity associated with more acidic aryl thiols (e.g., thiophenol, pKa ~6.5) . This property makes it an ideal core for fragment-based covalent drug discovery, where controlled, reversible cysteine modification is required to minimize off-target toxicity.

Scalable Synthesis of S-Functionalized Oxazole Libraries for Agrochemical Lead Optimization

The one-pot aqueous synthesis (18% yield, catalyst-free, 5 h reaction time) enables cost-effective bulk procurement of the thiol intermediate for parallel S-alkylation chemistry . Compared to 2-amino-4-phenyloxazole analogs that require microwave-assisted synthesis in DMF, the thiol route supports large-scale library production with reduced solvent waste and simpler purification, aligning with agrochemical industry requirements for economical lead generation.

Metallodrug and Catalysis Ligand Development via Thiol-Metal Coordination

The thiol group of 4-phenyloxazole-2-thiol functions as a soft donor ligand for transition metals. Related phenylthiazole-2-thiols form stable Bi(III) thiolate complexes with demonstrated antibacterial and antileishmanial activity [2]. By analogy, 4-phenyloxazole-2-thiol—with its distinct oxazole electronic profile—is expected to yield metal complexes with altered redox and pharmacokinetic properties, offering a differentiated metallodrug space compared to thiazole-based ligands.

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